2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

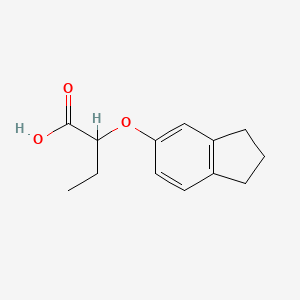

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)pentanoic acid is a chemical compound with the CAS Number: 1429900-97-9 . It has a molecular weight of 251.31 and its IUPAC name is 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO3S/c1-2-5-9(12(15)16)13-11(14)8-6-3-4-7-10(8)17-13/h3-4,6-7,9H,2,5H2,1H3,(H,15,16) . This code can be used to generate a 3D structure of the molecule for further analysis.Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.31 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.Scientific Research Applications

Regioselective Synthesis and Novel Protocols

A novel protocol involving the fusion method between 5-amino-1 H -pyrazoles and 3-(3-oxo-2-benzofuran-1(3 H )-ylidene)pentane-2,4-dione has been developed for the regioselective synthesis of 2-(pyrazolo[1,5- a ]pyrimidin-5-yl)benzoic acids. This solvent-free cyclocondensation proceeds in a regiospecific fashion, offering good to excellent yields and short reaction times (Quiroga et al., 2007).

Anticonvulsant and Neuroprotective Effects

N-(Substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Among these, a specific compound emerged as a highly effective anticonvulsant, displaying promising neuroprotective effects by lowering levels of MDA and LDH, indicating potential as a safer and effective anticonvulsant with neuroprotective effects (Hassan et al., 2012).

Atmospheric Chemistry and Reaction Mechanisms

The reaction mechanism of OH, NO3, and SO4− radicals with benzoic acid (BA) in atmospheric water droplets has been studied, revealing insights into the stability of various hydroxybenzoic acid products and the kinetics of these reactions in the atmosphere (Zhang et al., 2019).

Inhibitors of Nitric Oxide Synthases

Research into S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid and S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid led to the development of more potent 2-amino-5-azolylpentanoic acids as inhibitors of nitric oxide synthases, showing potential for therapeutic applications (Ulhaq et al., 1998).

Photocatalytic Applications and Water Compatibility

Alkyne-bearing conjugated microporous poly-benzothiadiazoles have been synthesized using thiol-yne chemistry to enhance water compatibility, serving as heterogeneous photocatalysts for singlet oxygen generation (Urakami et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .

properties

IUPAC Name |

2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-2-5-9(12(15)16)13-11(14)8-6-3-4-7-10(8)17-13/h3-4,6-7,9H,2,5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTAPAHJDDXJFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Spiro[2.2]pentan-2-ylmethyl)prop-2-enamide](/img/structure/B2756554.png)

![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate](/img/structure/B2756559.png)

![5-Chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2756561.png)

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2756567.png)

![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2756570.png)

![2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756571.png)